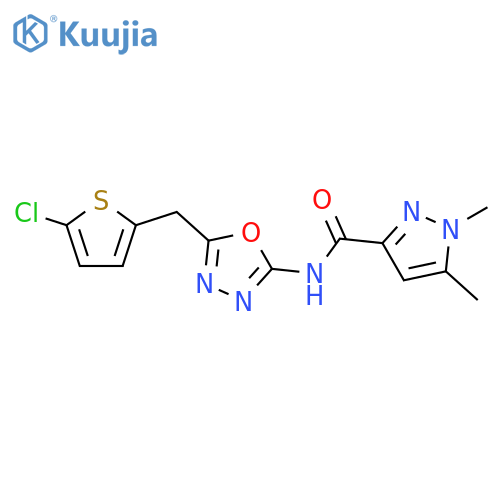

Cas no 1172507-41-3 (N-{5-(5-chlorothiophen-2-yl)methyl-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide)

N-{5-(5-chlorothiophen-2-yl)methyl-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-{5-(5-chlorothiophen-2-yl)methyl-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

- N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

- N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide

- VU0633809-1

- N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

- 1172507-41-3

- F5079-0398

- AKOS024495554

-

- インチ: 1S/C13H12ClN5O2S/c1-7-5-9(18-19(7)2)12(20)15-13-17-16-11(21-13)6-8-3-4-10(14)22-8/h3-5H,6H2,1-2H3,(H,15,17,20)

- InChIKey: FRPMTCYACTZOQJ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(CC2=NN=C(NC(C3C=C(C)N(C)N=3)=O)O2)S1

計算された属性

- せいみつぶんしりょう: 337.0400235g/mol

- どういたいしつりょう: 337.0400235g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 418

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

N-{5-(5-chlorothiophen-2-yl)methyl-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5079-0398-4mg |

N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide |

1172507-41-3 | 90%+ | 4mg |

$66.0 | 2023-05-21 | |

| Life Chemicals | F5079-0398-1mg |

N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide |

1172507-41-3 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5079-0398-3mg |

N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide |

1172507-41-3 | 90%+ | 3mg |

$63.0 | 2023-05-21 | |

| Life Chemicals | F5079-0398-2μmol |

N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide |

1172507-41-3 | 90%+ | 2μl |

$57.0 | 2023-05-21 | |

| Life Chemicals | F5079-0398-2mg |

N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide |

1172507-41-3 | 90%+ | 2mg |

$59.0 | 2023-05-21 | |

| Life Chemicals | F5079-0398-5mg |

N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide |

1172507-41-3 | 90%+ | 5mg |

$69.0 | 2023-05-21 | |

| Life Chemicals | F5079-0398-5μmol |

N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide |

1172507-41-3 | 90%+ | 5μl |

$63.0 | 2023-05-21 |

N-{5-(5-chlorothiophen-2-yl)methyl-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide 関連文献

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

N-{5-(5-chlorothiophen-2-yl)methyl-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamideに関する追加情報

Introduction to N-{5-(5-chlorothiophen-2-yl)methyl-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS No. 1172507-41-3)

N-{5-(5-chlorothiophen-2-yl)methyl-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1172507-41-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study and potential application in drug development.

The molecular structure of this compound is intricate and features several key functional groups that contribute to its unique chemical properties. At the core of the molecule lies a pyrazole scaffold, which is a heterocyclic compound known for its versatility in medicinal chemistry. The pyrazole ring is further substituted with a carboxamide group, enhancing its reactivity and potential for further chemical modifications. Additionally, the presence of a 1,3,4-oxadiazole moiety introduces another layer of complexity, contributing to the compound's stability and bioavailability.

The< strong>5-(5-chlorothiophen-2-yl)methyl substituent is particularly noteworthy as it combines the aromatic properties of thiophene with the electron-withdrawing effect of chlorine. This combination not only influences the electronic distribution within the molecule but also opens up possibilities for interactions with biological targets. The chlorothiophene moiety has been widely studied for its role in enhancing binding affinity and selectivity in drug molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of oxadiazole derivatives. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The< strong>1,3,4-oxadiazol-2-yl group in N-{5-(5-chlorothiophen-2-yl)methyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide is believed to contribute to its stability under physiological conditions while maintaining sufficient flexibility for optimal binding to biological targets.

The< strong>N-{...} part of the name indicates that the carboxamide group is attached to a nitrogen atom of the pyrazole ring. This nitrogen atom can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding. The< strong>1,5-dimethyl substitution on the pyrazole ring further modulates the electronic properties and steric environment of the molecule, potentially influencing its pharmacokinetic profile.

Recent studies have highlighted the importance of< strong>multitarget interactions in drug design. Compounds that can simultaneously interact with multiple biological targets often exhibit enhanced therapeutic efficacy and reduced side effects. N-{5-(5-chlorothiophen-2-yl)methyl}-1,5-dimethylpyrazole carboxamide has been investigated for its potential to interact with various enzymes and receptors involved in disease pathways. For instance, preliminary studies suggest that this compound may inhibit certain kinases and transcription factors relevant to cancer progression.

The< strong>CAS number 1172507-41-3 provides a unique identifier for this compound and facilitates its tracking in scientific literature and patents. Researchers often use CAS numbers to ensure accurate referencing and avoid confusion with other similar compounds. The systematic naming convention followed in this CAS number reflects the detailed structural information about the molecule.

In conclusion, N-{5-(5-chlorothiophen-2-ylmethyl)-1,3,4-oxydiazol}-2-y]-1H-pyrazole carboxamide is a structurally complex and functionally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and demonstrated biological activities make it a valuable candidate for further investigation into new therapeutic agents. As research continues to uncover new applications for this compound and similar derivatives, its importance in drug discovery is likely to grow.

1172507-41-3 (N-{5-(5-chlorothiophen-2-yl)methyl-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide) 関連製品

- 2247107-09-9(Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1))

- 1261477-91-1(2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid)

- 1781826-13-8(4-bromo-3-fluoro-2-methoxybenzoic acid)

- 1782807-58-2(3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid)

- 2549006-17-7(1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole)

- 1805610-44-9(Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate)

- 56985-88-7(1,1'-Biphenyl, 2-fluoro-4-iodo-)

- 1261231-07-5(4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester)

- 38734-69-9(Ethanediammonium Diacetate)

- 1206974-69-7(2-(3-chlorophenyl)-1,3-thiazole-5-carbaldehyde)